molecular formula C8H17IO B14304805 1-Octanol, 2-iodo- CAS No. 119297-96-0

1-Octanol, 2-iodo-

Cat. No.: B14304805
CAS No.: 119297-96-0
M. Wt: 256.12 g/mol
InChI Key: LTCOJLUSXJQWIG-UHFFFAOYSA-N
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Description

1-Octanol, 2-iodo- is an organic compound with the molecular formula C8H17IO. It is a derivative of 1-octanol, where an iodine atom is attached to the second carbon of the octanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanol, 2-iodo- can be synthesized through several methods. One common approach involves the iodination of 1-octanol. This process typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under controlled conditions. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to yield 1-Octanol, 2-iodo-.

Industrial Production Methods: In an industrial setting, the production of 1-Octanol, 2-iodo- may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Octanol, 2-iodo- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form corresponding carbonyl compounds.

    Reduction: The iodine atom can be reduced to form 1-octanol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

1-Octanol, 2-iodo- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role in modulating enzyme activity and cellular processes.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products

Mechanism of Action

The mechanism of action of 1-Octanol, 2-iodo- involves its interaction with molecular targets and pathways within biological systems. The iodine atom can participate in various biochemical reactions, influencing enzyme activity and cellular signaling pathways. The hydroxyl group allows for hydrogen bonding and interactions with other molecules, further contributing to its biological effects .

Comparison with Similar Compounds

    1-Octanol: A primary alcohol with a similar structure but without the iodine atom.

    2-Iodoethanol: A shorter-chain analogue with an iodine atom on the second carbon.

    2-Iodopropanol: Another analogue with a three-carbon chain and an iodine atom on the second carbon.

Uniqueness: 1-Octanol, 2-iodo- is unique due to the presence of both a hydroxyl group and an iodine atom on the same moleculeThe iodine atom enhances its reactivity in substitution reactions, while the hydroxyl group allows for interactions with biological molecules .

Properties

CAS No.

119297-96-0

Molecular Formula

C8H17IO

Molecular Weight

256.12 g/mol

IUPAC Name

2-iodooctan-1-ol

InChI

InChI=1S/C8H17IO/c1-2-3-4-5-6-8(9)7-10/h8,10H,2-7H2,1H3

InChI Key

LTCOJLUSXJQWIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CO)I

Origin of Product

United States

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